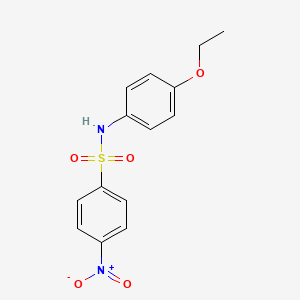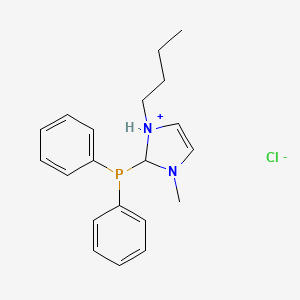
1-Butyl-2-(diphenylphosphanyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-2-(diphenylphosphanyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is an organic compound that belongs to the class of ionic liquids. It is characterized by its unique structure, which includes a butyl group, a diphenylphosphanyl group, and a methyl group attached to an imidazolium ring. This compound is known for its stability and versatility in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2-(diphenylphosphanyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-butyl-3-methylimidazolium chloride with diphenylphosphine. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the phosphine. The reaction mixture is usually heated to facilitate the formation of the desired product. After the reaction is complete, the product is purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-2-(diphenylphosphanyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halide exchange reactions can be carried out using halide salts like sodium bromide or potassium iodide.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted imidazolium salts.
Aplicaciones Científicas De Investigación
1-Butyl-2-(diphenylphosphanyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in targeted drug delivery.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Butyl-2-(diphenylphosphanyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its ability to form stable complexes with various substrates. The diphenylphosphanyl group can coordinate with metal ions, enhancing the compound’s catalytic activity. The imidazolium ring provides stability and solubility in various solvents, making it an effective catalyst and reagent in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1-Butyl-3-methylimidazolium chloride: Similar in structure but lacks the diphenylphosphanyl group.
1-Butyl-2,3-dimethylimidazolium chloride: Similar but with a different substitution pattern on the imidazolium ring.
1-Butyl-3-methylimidazolium tetrafluoroborate: Similar cation but different anion.
Uniqueness
1-Butyl-2-(diphenylphosphanyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the presence of the diphenylphosphanyl group, which imparts distinct chemical properties and enhances its catalytic activity. This makes it particularly useful in specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
385442-11-5 |
|---|---|
Fórmula molecular |
C20H26ClN2P |
Peso molecular |
360.9 g/mol |
Nombre IUPAC |
(1-butyl-3-methyl-1,2-dihydroimidazol-1-ium-2-yl)-diphenylphosphane;chloride |
InChI |
InChI=1S/C20H25N2P.ClH/c1-3-4-15-22-17-16-21(2)20(22)23(18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,16-17,20H,3-4,15H2,1-2H3;1H |
Clave InChI |
OJFBZRXWGPURJL-UHFFFAOYSA-N |
SMILES canónico |
CCCC[NH+]1C=CN(C1P(C2=CC=CC=C2)C3=CC=CC=C3)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


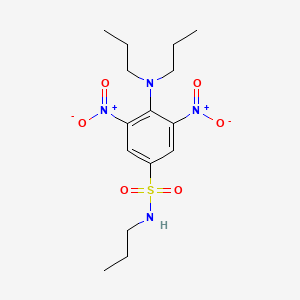
![N-(4-{2-Ethyl-4-[3-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239265.png)
![Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester](/img/structure/B14239273.png)

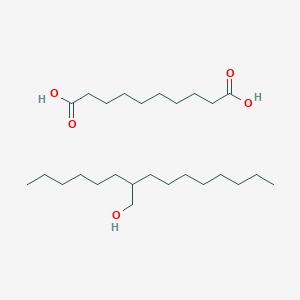

![Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14239290.png)
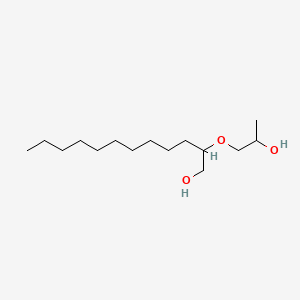
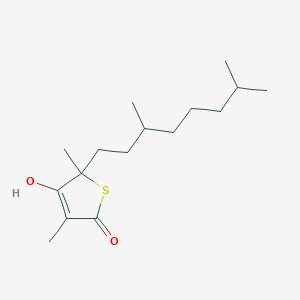
methanone](/img/structure/B14239296.png)

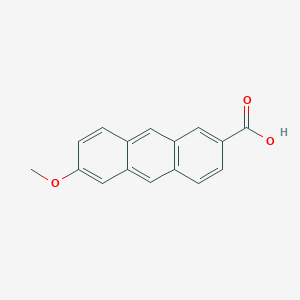
![N-{2-[Bis(2-hydroxyethyl)amino]ethyl}nonanamide](/img/structure/B14239333.png)
